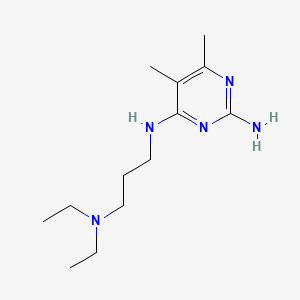![molecular formula C11H17NO4 B14507989 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol CAS No. 63556-90-1](/img/structure/B14507989.png)
2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol is an organic compound with a complex structure that includes phenol, hydroxy, and amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol typically involves multiple steps, including the reaction of phenol with epichlorohydrin to form glycidyl ether, followed by the reaction with ethanolamine to introduce the amino group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various ether derivatives.
Applications De Recherche Scientifique
2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol involves its interaction with specific molecular targets and pathways. The phenolic and amino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}benzoic acid
- 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}aniline
- 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}benzene
Uniqueness
2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
63556-90-1 |
|---|---|
Formule moléculaire |
C11H17NO4 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
2-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]phenol |
InChI |
InChI=1S/C11H17NO4/c13-6-5-12-7-9(14)8-16-11-4-2-1-3-10(11)15/h1-4,9,12-15H,5-8H2 |
Clé InChI |
XJUXDHTWDNLLMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)OCC(CNCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)
![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)








![Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium](/img/structure/B14507982.png)
